Nourseothricin sulfate (clonNAT) is a bactericidal antibiotic belonging to the streptothricin family. [] It plays a crucial role as a selectable marker in genetic manipulations of various organisms, including filamentous fungi and yeasts. [] Researchers utilize nourseothricin sulfate to select for cells successfully transformed with genetic constructs carrying the resistance gene for this antibiotic.
Nourseothricin sulfate is classified as an aminoglycoside antibiotic and belongs to the group of peptidyl nucleosides. It is produced by Streptomyces noursei, a soil-dwelling actinobacterium known for its ability to synthesize various bioactive compounds. This antibiotic's classification stems from its mechanism of action, which involves interference with mRNA translation during protein synthesis .
The synthesis of nourseothricin sulfate involves several complex steps. Recent studies have reported a convergent total synthesis approach that allows for the efficient production of streptothricin F, one of its key components. This method includes:
The molecular formula for nourseothricin sulfate is . Its structure features a streptolidine ring linked through carbon 1 to a glucosamine moiety that is further modified by poly-lysine chains. The presence of sulfate groups enhances its solubility and biological activity .
Nourseothricin sulfate undergoes various chemical reactions that are critical for its antibacterial activity:
The mechanism by which nourseothricin sulfate exerts its antibacterial effects primarily involves the inhibition of protein synthesis. It achieves this through:
Studies have shown that nourseothricin can effectively target multidrug-resistant strains by exploiting their vulnerabilities in protein synthesis pathways .
Relevant analyses such as nuclear magnetic resonance (NMR) and liquid chromatography-mass spectrometry (LC-MS) confirm the purity and structural integrity of nourseothricin sulfate preparations .
Nourseothricin sulfate has significant applications in scientific research and biotechnology:
Nourseothricin sulfate belongs to the streptothricin antibiotic class, first isolated in 1942 by Selman Waksman and colleagues from Streptomyces lavendulae soil actinomycetes [1] [6]. This natural product mixture consists of streptothricins D and F (≥85%) and streptothricins E and C (≤15%), differentiated by their β-lysine homopolymer chain length:
Structurally, all variants share a conserved core: a carbamoylated D-gulosamine sugar, a streptolidine lactam ring, and a poly-β-lysine tail. This configuration enables ribosomal targeting but also confers nephrotoxicity, preventing clinical adoption in human medicine [1] [6]. Early biochemical studies revealed potent Gram-negative activity through protein synthesis inhibition—specifically, by disrupting mRNA translocation and inducing genetic misreading [3] [5].
Table 1: Streptothricin Variants in Nourseothricin Sulfate
Streptothricin Type | β-Lysine Residues | Proportion in Mixture | Primary Activity |
---|---|---|---|
Streptothricin F | 1 | ~65% | Ribosomal miscoding |
Streptothricin D | 3 | ~30% | Bactericidal action |
Streptothricin E | 2 | <5% | Variable efficacy |
Streptothricin C | 4 | Trace | Limited data |
Due to its toxicity in humans, nourseothricin use was restricted to agriculture. Between 1981–1989, the German Democratic Republic (GDR) deployed it as an in-feed growth promoter in swine production. This marked the first and only large-scale agricultural application of streptothricins in Europe [1] [6]. Key characteristics of its use included:
The rationale centered on cost-effective meat production, exploiting nourseothricin’s broad-spectrum activity against enteric pathogens. However, no controlled studies evaluated its growth-promoting efficacy before deployment [1].
Resistance emerged rapidly after nourseothricin’s introduction. By 1981 (<1 year post-implementation), plasmid-borne resistance was documented in Escherichia coli from swine receiving nourseothricin-supplemented feed. The mechanism involved streptothricin acetyltransferase (SAT) enzymes encoded by sat genes (e.g., sat1, sat2, sat3, sat4), which inactivate nourseothricin through N-acetylation of the β-lysine residue [3] [6].
Transmission followed a clear zoonotic pathway:
Resistance spread despite nourseothricin’s discontinuation in 1988. The sat genes integrated into mobile genetic elements (e.g., transposon Tn1825) and persisted in Salmonella enterica, Campylobacter, and Acinetobacter baumannii via co-selection with genes conferring resistance to streptomycin, spectinomycin, and kanamycin [1] [6].
Table 2: Timeline of Nourseothricin Resistance Emergence
Year | Event | Significance |
---|---|---|
1942 | Streptothricin discovered | Initial identification of antibiotic activity |
1981 | Nourseothricin introduced in GDR swine farms | First large-scale agricultural use |
1981 | sat-mediated resistance detected in swine E. coli | Plasmid-borne resistance observed <1 year post-launch |
1983 | Resistant E. coli confirmed in farmworkers and families | Evidence of zoonotic transmission |
1988 | Nourseothricin banned in GDR | Use discontinued due to resistance concerns |
1992+ | sat genes detected in Campylobacter, Salmonella, and A. baumannii | Global dissemination via co-resistance mechanisms |
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